molecular formula C12H17Cl2NO B8016234 4-Benzyl-3-(chloromethyl)morpholine hydrochloride

4-Benzyl-3-(chloromethyl)morpholine hydrochloride

Cat. No.: B8016234
M. Wt: 262.17 g/mol
InChI Key: XDZVWSDADRXNRD-UHFFFAOYSA-N
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Description

4-Benzyl-3-(chloromethyl)morpholine hydrochloride is a chemical compound with the molecular formula C12H16ClNO. It is a morpholine derivative, characterized by the presence of a benzyl group at the 4-position and a chloromethyl group at the 3-position of the morpholine ring. This compound is often used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-3-(chloromethyl)morpholine hydrochloride typically involves the reaction of morpholine with benzyl chloride and formaldehyde. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-3-(chloromethyl)morpholine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under appropriate conditions.

    Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Benzyl-3-(chloromethyl)morpholine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl-3-(chloromethyl)morpholine hydrochloride involves its interaction with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the chloromethyl group can form covalent bonds with nucleophilic residues such as cysteine or serine. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-3-(chloromethyl)morpholine hydrochloride is unique due to the presence of both the benzyl and chloromethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4-benzyl-3-(chloromethyl)morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11;/h1-5,12H,6-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZVWSDADRXNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC2=CC=CC=C2)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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